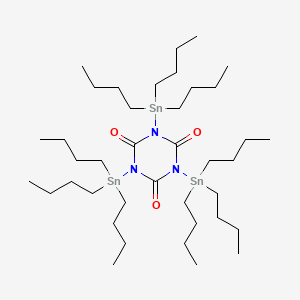
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is a chemical compound known for its unique structure and properties It consists of a triazine ring substituted with three tributylstannane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) typically involves the reaction of cyanuric chloride with tributyltin hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with tributylstannane groups.
Industrial Production Methods
Industrial production of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The tributylstannane groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique properties.
Wirkmechanismus
The mechanism of action of (2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) involves its interaction with molecular targets through its tin-containing groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as catalysis or biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4,6-Trioxo-s-triazinetriyl)tris(trimethylstannane): Similar structure but with trimethylstannane groups instead of tributylstannane.
(2,4,6-Trioxo-s-triazinetriyl)tris(triphenylstannane): Contains triphenylstannane groups, offering different steric and electronic properties.
Uniqueness
(2,4,6-Trioxo-s-triazinetriyl)tris(tributylstannane) is unique due to its specific combination of triazine and tributylstannane groups, which confer distinct reactivity and properties
Eigenschaften
CAS-Nummer |
752-58-9 |
|---|---|
Molekularformel |
C39H81N3O3Sn3 |
Molekulargewicht |
996.2 g/mol |
IUPAC-Name |
1,3,5-tris(tributylstannyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/9C4H9.C3H3N3O3.3Sn/c9*1-3-4-2;7-1-4-2(8)6-3(9)5-1;;;/h9*1,3-4H2,2H3;(H3,4,5,6,7,8,9);;;/q;;;;;;;;;;3*+1/p-3 |
InChI-Schlüssel |
ZYSMIQUZIKICMV-UHFFFAOYSA-K |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)N(C(=O)N(C1=O)[Sn](CCCC)(CCCC)CCCC)[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















